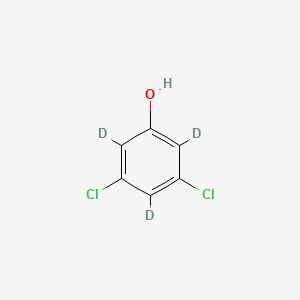

3,5-Dichlorophenol-2,4,6-D3

CAS No.:

Cat. No.: VC16504333

Molecular Formula: C6H4Cl2O

Molecular Weight: 166.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Cl2O |

|---|---|

| Molecular Weight | 166.02 g/mol |

| IUPAC Name | 3,5-dichloro-2,4,6-trideuteriophenol |

| Standard InChI | InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D |

| Standard InChI Key | VPOMSPZBQMDLTM-CBYSEHNBSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Features

3,5-Dichlorophenol-2,4,6-D3 is characterized by its selective deuteration at three positions on the phenolic ring, resulting in the molecular formula C₆D₃H₁Cl₂O. The substitution of hydrogen with deuterium alters its physical and spectroscopic properties while retaining the core chemical reactivity of the parent compound. Key parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 166.02 g/mol |

| IUPAC Name | 3,5-Dichloro-2,4,6-trideuteriophenol |

| Canonical SMILES | [2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)O |

| Isotopic Purity | >98 atom% D (typical) |

The deuteration pattern ensures minimal interference in analytical workflows, making it indispensable for trace-level quantification .

Structural Elucidation and Conformational Analysis

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3,5-Dichlorophenol-2,4,6-D3 typically involves bromination or chlorination of deuterated phenol precursors under controlled conditions. A representative protocol includes:

-

Deuteration of Phenol: Phenol-d₆ is prepared via acid-catalyzed exchange reactions using D₂O or deuterated sulfuric acid.

-

Halogenation: The deuterated phenol undergoes electrophilic substitution with chlorine gas in the presence of Lewis acids (e.g., FeCl₃) at 0–5°C.

-

Purification: Recrystallization from hexane or column chromatography yields the final product with >98% isotopic purity .

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors enable large-scale production with reduced waste generation. Key metrics for industrial synthesis include:

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 0–10°C |

| Catalyst | FeCl₃ (5 mol%) |

| Yield | 85–90% |

| Purity | ≥99% (HPLC) |

Analytical and Environmental Applications

Role as an Internal Standard in Mass Spectrometry

Deuterated analogs like 3,5-Dichlorophenol-2,4,6-D3 are pivotal in gas chromatography-mass spectrometry (GC-MS) for compensating matrix effects and ionization variability. For example, in environmental water analysis, the compound’s deuterated structure prevents co-elution with native pollutants, enabling accurate quantification at parts-per-trillion (ppt) levels .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 450 mg/kg |

| Skin Irritation | Severe (rabbit model) |

| Mutagenicity | Negative (Ames test) |

Deuteration may reduce metabolic activation pathways, potentially lowering toxicity, though this remains speculative without targeted studies .

Comparative Analysis with Related Deuterated Compounds

The strategic deuteration of chlorophenols contrasts with brominated or methylated analogs. For instance, 2,4-Dibromophenol-3,5,6-d3 (CAS RN: 1219805-97-6) shares similar applications but differs in halogen type and molecular weight (254.92 g/mol). Key distinctions include:

| Compound | Halogen | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|

| 3,5-Dichlorophenol-2,4,6-D3 | Cl | 166.02 | GC-MS internal standard |

| 2,4-Dibromophenol-d3 | Br | 254.92 | Flame retardant analysis |

| 2,4-Dimethylphenol-d3 | CH₃ | 142.20 | Environmental tracers |

Future Research Directions

-

Metabolic Profiling: Elucidate the pharmacokinetics of deuterated chlorophenols in mammalian systems.

-

Advanced Material Synthesis: Explore its use as a monomer in deuterated polymer frameworks for neutron scattering studies.

-

Environmental Monitoring: Develop field-deployable sensors leveraging isotopic signatures for real-time pollutant tracking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume